4-Isothiocyanato-1-methyl-2-nitrobenzene
Description
Significance of Aryl Isothiocyanates in Contemporary Organic Synthesis and Medicinal Chemistry Research
Aryl isothiocyanates (Ar-N=C=S) are a class of organosulfur compounds that serve as highly versatile intermediates in organic synthesis and are of considerable interest in medicinal chemistry. chemrxiv.org The isothiocyanate group is reactive toward nucleophiles, such as amines and alcohols, enabling the straightforward synthesis of thioureas and thiocarbamates, respectively. evitachem.com This reactivity is fundamental to their role as building blocks for a wide array of nitrogen- and sulfur-containing heterocycles, including benzothiazoles. ijper.orgmdpi.com
In the realm of medicinal chemistry, isothiocyanates are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.org The ability of the isothiocyanate moiety to interact with biological molecules has spurred research into derivatives for potential therapeutic applications. ijper.org The synthesis of aryl isothiocyanates can be achieved through various methods, commonly involving the reaction of primary aromatic amines with reagents like carbon disulfide or thiophosgene (B130339), followed by a desulfurization step. ontosight.aiorganic-chemistry.org
Context of Nitroaromatic Compounds in Advanced Chemical Studies
Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. nih.gov The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. ontosight.ai This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, a feature widely exploited in organic synthesis. nih.gov
These compounds serve as crucial starting materials for a vast range of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.gov For instance, the reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical agents and other fine chemicals. nih.gov The synthesis of nitroaromatics is typically accomplished through the nitration of an aromatic substrate using a mixture of nitric and sulfuric acids. nih.gov Research in this area continues to explore their synthesis, reactions, and applications, as well as their environmental and biological interactions. ontosight.ai
Research Landscape Surrounding 4-Isothiocyanato-1-methyl-2-nitrobenzene and its Analogues
This compound is recognized as a useful chemical for a variety of research applications. georganics.sk Its bifunctional nature, containing both a reactive isothiocyanate group and a modifiable nitro group, makes it a valuable precursor for synthesizing more complex molecules. Specifically, it is a key starting material for creating substituted benzothiazole (B30560) derivatives, which are known to possess a range of pharmacological activities. ijper.orgresearchgate.netorganic-chemistry.org The synthesis of this compound typically proceeds from 4-methyl-2-nitroaniline.
The research landscape for this compound and its analogues is primarily focused on their utility as synthetic intermediates. Analogues, such as 1-chloro-2-isothiocyanato-4-nitrobenzene, are employed in the preparation of thiourea (B124793) derivatives and other sulfur-containing compounds for fields like pharmaceuticals and agrochemicals. ontosight.ai The presence of the nitro group, which can be readily reduced to an amino group, offers a subsequent reaction site for further molecular elaboration, such as the formation of ureas. mdpi.com For example, derivatives of 2-aminobenzothiazole (B30445) can be reacted with isocyanates to form N-benzothiazol-2-yl-N'-substituted ureas, which have been investigated for their biological properties. mdpi.com The strategic placement of the methyl and nitro groups on the phenyl ring of this compound influences the reactivity and potential biological activity of its downstream products, making it a specific and valuable tool for chemists designing novel molecular structures.
An in-depth exploration of the synthetic methodologies for producing this compound reveals a landscape of established and innovative chemical strategies. The synthesis of this specific compound is intrinsically linked to the broader field of aryl isothiocyanate preparation, relying on versatile reactions that accommodate the electronic properties of the substituted benzene (B151609) ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-isothiocyanato-1-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)4-8(6)10(11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIRHWNHZJWHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Isothiocyanato 1 Methyl 2 Nitrobenzene
Reactivity of the Isothiocyanate Moiety
The isothiocyanate group is a versatile functional group known for its susceptibility to attack by nucleophiles and its participation in cycloaddition reactions.
Nucleophilic Addition Reactions
The carbon atom of the isothiocyanate group is electrophilic and readily undergoes nucleophilic addition. A common example is the reaction with primary or secondary amines to form the corresponding thiourea (B124793) derivatives. This reaction is a cornerstone of the reactivity of isothiocyanates and is widely employed in organic synthesis. The general mechanism involves the attack of the amine nitrogen on the central carbon of the isothiocyanate, followed by proton transfer.
Isothiocyanates are known to react with a variety of nucleophiles. researchgate.net For instance, their reaction with amines is a well-established method for the synthesis of thioureas. While specific studies on 4-isothiocyanato-1-methyl-2-nitrobenzene are not extensively documented in this context, its isothiocyanate group is expected to exhibit this characteristic reactivity.
Cycloaddition Reactions
Acyl isothiocyanates have also been shown to react with diazoazoles at the C=S bond to form azolo[5,1-d] cdnsciencepub.comresearchgate.netrsc.orgarkat-usa.orgthiatriazines. arkat-usa.org This reactivity, however, appears to be dependent on the presence of the acyl group, as the reaction was reported to be unsuccessful with methyl-, phenyl-, or benzenesulfonylisothiocyanate. arkat-usa.org
Isothiocyanate as a Protecting Group in Organic Synthesis
Beyond its role as a reactive handle for synthesis, the isothiocyanate group has been explored as a protecting group in organic synthesis. For instance, in the context of sialic acid glycoside synthesis, an isothiocyanate group at the N-5 position has been shown to be an effective protecting group that directs stereoselectivity towards the α-anomer. The versatility of the isothiocyanate group allows for its subsequent conversion into a variety of other functionalities, such as amides or guanidines.
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed through various reduction pathways.
Selective Reduction Pathways of Aromatic Nitro Functions
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. However, in a molecule like this compound, the presence of the isothiocyanate group necessitates selective reduction methods to avoid unwanted side reactions.
Several reagents and conditions have been developed for the selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups. researchgate.netwikipedia.orgjsynthchem.com A common approach involves the use of sodium borohydride (B1222165) in the presence of transition metal salts. For example, the NaBH4/Ni(PPh3)4 system has been used to reduce nitro compounds to their corresponding amines. jsynthchem.com Another method employs elemental sulfur in the presence of a mild base, which has been shown to tolerate a range of functional groups. researchgate.net The Zinin reduction, which uses sodium sulfide (B99878) or other derivatives of H2S, is a classic method for the selective reduction of one nitro group in polynitro aromatic compounds. stackexchange.com In dinitro and trinitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com
The following table summarizes some of the reagent systems used for the selective reduction of aromatic nitro compounds:
| Reagent System | Conditions | Selectivity |
| NaBH4 / Ni(PPh3)4 | Ethanol solvent | Reduces nitro to amine |
| Elemental Sulfur / Mild Base | Tolerates various functional groups | |
| Sodium Sulfide (Zinin Reduction) | Selective for one nitro group in polynitro compounds |
Electronic Influence on Benzene (B151609) Ring Reactivity
The substituents on the benzene ring of this compound have a profound effect on its reactivity towards electrophilic aromatic substitution. The nitro group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. This deactivation makes the ring less susceptible to electrophilic attack. The nitro group is a meta-director.
The methyl group, in contrast, is an activating group, donating electron density to the ring primarily through an inductive effect. It is an ortho, para-director. The electronic effect of the isothiocyanate group is more complex. It is generally considered to be an electron-withdrawing group.
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring. wikipedia.org The Hammett substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. wikipedia.org
The following table lists the Hammett constants for the methyl and nitro groups:
| Substituent | σ (meta) | σ (para) |
| -CH3 | -0.07 | -0.17 |
| -NO2 | 0.71 | 0.78 |
Data sourced from a table of Hammett constants. viu.ca
A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. wikipedia.org The large positive values for the nitro group confirm its strong deactivating nature. The negative values for the methyl group indicate its activating nature. The combined electronic influence of the nitro, methyl, and isothiocyanate groups in this compound will determine the regioselectivity of electrophilic aromatic substitution reactions.
Chemical Transformations at the Methyl Group
While specific documented transformations on the methyl group of this compound are not extensively detailed in available literature, its reactivity can be reliably inferred from studies on analogous nitrotoluene compounds. The presence of the electron-withdrawing nitro group in the ortho position significantly activates the methyl group, making it susceptible to oxidation and halogenation reactions.
The oxidation of methyl groups on nitroaromatic rings has been thoroughly investigated. For instance, the methyl groups in o- and p-nitrotoluenes are activated by the nitro group, facilitating their oxidation to the corresponding carboxylic acids. oup.com This transformation can be achieved using various oxidizing agents, including electro-generated superoxide (B77818) ions, which convert nitrotoluenes into nitrobenzoic acids. oup.com The reaction is believed to proceed through a nitrobenzaldehyde intermediate. oup.com Similarly, oxidation of 4-nitrotoluene (B166481) can yield 4-nitrobenzoic acid, among other products, depending on the reaction conditions. wikipedia.org The mechanism for the oxidation of o-nitrotoluene with nitric acid is suggested to involve the rate-limiting elimination of a hydrogen atom from the methyl group by free radicals. epa.gov
Halogenation of the activated methyl group is another key transformation. The treatment of 4-nitrotoluene with bromine, for example, results in the formation of 4-nitrobenzyl bromide. wikipedia.org This type of reaction, known as side-chain halogenation, typically proceeds via a free-radical mechanism and is favored by conditions such as the presence of ultraviolet (UV) light, which avoids electrophilic substitution on the aromatic ring. libretexts.org
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| o-Nitrotoluene | Electro-generated Superoxide Ion (O₂⁻) | o-Nitrobenzoic acid | Oxidation | oup.com |
| p-Nitrotoluene | Electro-generated Superoxide Ion (O₂⁻) | p-Nitrobenzoic acid | Oxidation | oup.com |
| o-Nitrotoluene | Nitric Acid | o-Nitrobenzoic acid | Oxidation | epa.gov |
| 4-Nitrotoluene | Bromine (Br₂) | 4-Nitrobenzyl bromide | Halogenation | wikipedia.org |
Theoretical and Experimental Mechanistic Studies of Isothiocyanate Reactions
The isothiocyanate (–N=C=S) group is a versatile functional group known for its electrophilic character at the central carbon atom, making it a prime target for nucleophiles.
Nucleophilic Addition: The most common reaction involving the isothiocyanate group is nucleophilic addition. The carbon atom of the N=C=S moiety is electron-deficient and readily attacked by nucleophiles. organic-chemistry.orgarkat-usa.org Studies on aryl isothiocyanates show that reactions with nucleophiles like amines lead to the formation of thiourea derivatives. organic-chemistry.org Kinetic investigations into the reactions of isothiocyanates with various nucleophiles, such as anilines and pyridines, often suggest a stepwise mechanism. researchgate.net This mechanism typically involves the initial formation of a zwitterionic tetrahedral intermediate, which then proceeds to the final product. researchgate.net A visible-light-mediated photoredox synthesis has been developed where α-aminoalkyl radicals, generated from tertiary amines, undergo nucleophilic radical addition to aryl isothiocyanates to form α-amino thioamides. organic-chemistry.org
Cycloaddition Reactions: The C=S double bond within the isothiocyanate group can participate in cycloaddition reactions. arkat-usa.org The feasibility and outcome of these reactions are governed by the principles of frontier molecular orbital (FMO) theory. The course of a cycloaddition (e.g., [4+2] vs. [2+2]) and whether it proceeds under thermal or photochemical conditions depends on the number of π-electrons involved in the transition state (4n+2 or 4n systems). youtube.com Acyl isothiocyanates, which are more reactive due to the adjacent electron-withdrawing acyl group, have been shown to undergo various cyclization reactions to form five-membered heterocyclic compounds. arkat-usa.org
Theoretical and Experimental Mechanistic Studies: Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. Such studies have been applied to related systems to investigate reaction pathways and transition states. For example, DFT calculations have been used to explore the competing oxidation pathways of the methyl group versus the aromatic ring in nitrotoluenes by permanganate. researchgate.net Similarly, the mechanism of the nitration of nitrobenzene (B124822) has been studied using DFT, confirming a two-step mechanism where the initial electrophilic attack is the rate-determining step. researchgate.net These theoretical approaches could be applied to this compound to model its reactivity, predict reaction outcomes, and understand the electronic effects of the substituent groups on transition state energies.
| Reaction Type | Reactant(s) | Key Mechanistic Feature | Method of Study | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | Aryl isothiocyanates + Amines/Pyridines | Stepwise mechanism via tetrahedral intermediate | Kinetic Studies | researchgate.net |
| Radical Addition | Aryl isothiocyanates + α-Aminoalkyl radicals | Visible-light photoredox catalysis | Experimental Synthesis | organic-chemistry.org |
| Cycloaddition | Isothiocyanates + Dienes/Dienophiles | Governed by FMO theory (4n+2 vs 4n π-electrons) | Theoretical Principles | youtube.com |
| Oxidation | Nitrotoluenes + Permanganate | Competition between methyl and ring oxidation | DFT Calculations | researchgate.net |
Advanced Derivatization Strategies and Compound Library Generation
Synthesis of Thiourea (B124793) and Thiosemicarbazide (B42300) Derivatives
The reaction of isothiocyanates with nucleophiles is a cornerstone of their chemistry, providing a straightforward route to a variety of derivatives. While specific literature detailing the reactions of 4-isothiocyanato-1-methyl-2-nitrobenzene is limited, established methodologies for isothiocyanates in general are readily applicable.
N-substituted thioureas are commonly synthesized through the addition of a primary or secondary amine to an isothiocyanate. This reaction is typically high-yielding and can be performed under mild conditions. The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.
For the synthesis of bis-thioureas, diamines are employed, allowing for the formation of a thiourea linkage at both ends of the diamine. The stoichiometry of the reactants can be controlled to favor the formation of the bis-adduct. Mechanochemical methods, such as ball milling, have also been shown to be effective for the synthesis of thioureas and bis-thioureas in the solid state, often resulting in quantitative yields. nih.gov While specific examples using this compound are not prevalent in the literature, the general applicability of these methods is well-established. For instance, the reaction of various isothiocyanates with ortho-phenylenediamine has been demonstrated to selectively produce mono-thioureas, which can then be reacted with a second isothiocyanate to yield non-symmetrical bis-thioureas. nih.gov
Table 1: General Conditions for N-Substituted and Bis-Thiourea Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |
| Isothiocyanate | Primary/Secondary Amine | Dichloromethane, Ethanol, or solvent-free | Room Temperature or Reflux | N-Substituted Thiourea |
| Isothiocyanate | Diamine | Dichloromethane, Ethanol, or solvent-free | Room Temperature or Reflux | Bis-Thiourea |
| Solid Isothiocyanate | Gaseous Amine | Solid-state | -30°C to Room Temperature | N-Substituted Thiourea |
| Solid Isothiocyanate | Solid Aniline (B41778) | Ball Milling | Room Temperature | N-Substituted Thiourea |
Acyl thioureas are another important class of derivatives that can be synthesized from isothiocyanates. A common method involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, to generate an in situ acyl isothiocyanate. mdpi.comarkat-usa.org This intermediate is then reacted with an amine to form the desired acyl thiourea. mdpi.com This two-step, one-pot synthesis is an efficient way to produce a wide range of acyl thiourea derivatives. mdpi.com The presence of the electron-withdrawing acyl group enhances the reactivity of the isothiocyanate moiety. arkat-usa.org
Another approach to acyl thioureas is the direct thioacylation of a nucleophile using a stable N,N'-di-Boc-substituted thiourea activated with trifluoroacetic anhydride (B1165640). organic-chemistry.org While these general methods are robust, specific examples detailing the synthesis of acyl thioureas from this compound are not readily found in the scientific literature.
Table 2: General Synthesis of Acyl Thioureas from Acyl Chlorides
| Acyl Chloride | Thiocyanate Salt | Amine | Solvent | Product | Yield (%) |
| Substituted Acid Chlorides | KSCN | 4-nitrobenzene-1,2-diamine | Acetone | Bis-Acyl-Thiourea Derivatives | 73-89 |
Data derived from a study on the synthesis of bis-acyl-thiourea derivatives from 4-nitrobenzene-1,2-diamine, illustrating the general methodology. mdpi.com
Functionalization for Heterocyclic Compound Synthesis
Isothiocyanates are valuable precursors for the synthesis of a variety of heterocyclic compounds, including thiazoles and triazoles. The dual electrophilic nature of acyl isothiocyanates, in particular, makes them highly useful in cyclization reactions. arkat-usa.org
The synthesis of thiazoles often involves the reaction of a thiourea derivative with an α-haloketone (Hantzsch thiazole (B1198619) synthesis). Alternatively, isothiocyanates can react directly with other reagents to form the thiazole ring. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate has been synthesized from 2-amino-4-(chloromethyl)thiazole. nih.gov While general routes to thiazoles from isothiocyanates are well-documented, specific applications starting with this compound are not explicitly described in the available literature. organic-chemistry.org
For the synthesis of 1,2,4-triazoles , isothiocyanates can be reacted with hydrazines to form thiosemicarbazide intermediates, which can then be cyclized. arkat-usa.org Various synthetic methods for 1,2,4-triazoles exist, including reactions involving hydrazides and isothiocyanates. researchgate.net The synthesis of 1,2,3-triazoles can be achieved through cycloaddition reactions, for instance, between nitroolefins and organic azides. frontiersin.org Again, while these are established synthetic pathways, their direct application to this compound is not specifically reported.
Derivatization for Analytical Method Development
Chemical derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Isothiocyanates can be derivatized to facilitate their analysis by various techniques.
For liquid chromatography (LC), particularly with UV detection, derivatization can be employed to introduce a chromophore into the analyte molecule, thereby increasing its molar absorptivity and improving detection limits. While the nitrobenzene (B124822) moiety in this compound already provides a UV chromophore, derivatization can still be beneficial for altering retention times and improving peak shape.
A common derivatization strategy for isothiocyanates is their conversion to thiourea derivatives by reaction with an amine. This can be particularly useful for improving the stability and chromatographic properties of the analyte. Chiral isothiocyanates, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), are frequently used as derivatizing agents for the enantioselective analysis of chiral amines and amino acids by HPLC. researchgate.net While this is the reverse of derivatizing the isothiocyanate itself, it highlights the utility of the isothiocyanate-amine reaction in chromatography.
Spectroscopic tagging involves the introduction of a group that provides a strong and specific signal for a particular spectroscopic technique. For UV-Vis spectroscopy, as mentioned, the inherent chromophore in this compound is advantageous. For other techniques like fluorescence spectroscopy or mass spectrometry, derivatization can be used to introduce a fluorescent tag or a group that enhances ionization efficiency.
Although specific spectroscopic tagging methodologies for this compound are not detailed in the literature, general principles can be applied. For example, reacting the isothiocyanate with a fluorescent amine would yield a fluorescently tagged thiourea derivative, enabling sensitive detection by fluorescence-based methods.
Spectroscopic Characterization Methodologies and Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Techniques
One-dimensional ¹H and ¹³C NMR are fundamental experiments for the structural confirmation of 4-Isothiocyanato-1-methyl-2-nitrobenzene. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Due to the specific substitution pattern on the benzene (B151609) ring (a methyl group at C1, a nitro group at C2, and an isothiocyanate group at C4), the three aromatic protons are chemically distinct, leading to a complex splitting pattern. The electron-withdrawing nature of the nitro and isothiocyanate groups generally causes the aromatic protons to appear at a lower field (higher ppm) compared to unsubstituted benzene.
Based on established substituent effects, the predicted chemical shifts for this compound are presented below.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~8.10 | d |
| H-5 | ~7.55 | dd |
| H-6 | ~7.45 | d |
| -CH₃ | ~2.60 | s |
Predicted in CDCl₃ solvent. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~135 |
| C2 | ~148 |
| C3 | ~125 |
| C4 | ~138 |
| C5 | ~128 |
| C6 | ~134 |
| -CH₃ | ~20 |
| -NCS | ~135 |
Predicted in CDCl₃ solvent.
A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the carbon atom of the -NCS group. This signal is often very broad or sometimes unobservable ("near-silence") due to the quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the group, which can cause extreme broadening.
Advanced 2D NMR Experiments for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. youtube.commdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this molecule, COSY would show correlations between the aromatic protons H-5/H-6 and H-5/H-3, confirming their positions relative to one another.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. ustc.edu.cn HSQC would be used to definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the methyl proton signal to the methyl carbon signal.
Application of Chiral Derivatizing Agents in NMR
While this compound is an achiral molecule, its isothiocyanate functional group makes it a potential chiral derivatizing agent (CDA). CDAs are used to determine the enantiomeric purity of chiral molecules by NMR. acs.org
The methodology involves reacting the CDA with a racemic or enantiomerically enriched mixture of a chiral compound, such as a primary or secondary amine. The isothiocyanate group reacts with the amine to form a thiourea (B124793) linkage. Since the CDA itself is chiral (a chiral version would need to be synthesized for this purpose), the reaction produces a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The signals of the different enantiomers of the original amine, now part of two different diastereomers, will have different chemical shifts, allowing for their integration and the determination of the enantiomeric excess (ee) of the original mixture. usm.edunih.gov
Methodologies for Mixture Analysis via NMR
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance in a mixture without the need for identical reference standards. resolvemass.camestrelab.com The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. usp.orgjeol.com
To determine the purity of a sample of this compound, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (IS) in an NMR solvent. The IS must have at least one sharp signal that does not overlap with any signals from the analyte. emerypharma.com By comparing the integral of a specific, well-resolved signal from the analyte (e.g., the methyl protons) with the integral of a signal from the IS, the purity of the analyte can be calculated with high accuracy and precision using the following relationship:
Purity (% w/w) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Puritystd
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
std = Internal Standard
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecular polarizability. semanticscholar.org Together, they provide a molecular "fingerprint" that can confirm the presence of key functional groups. researchgate.net
For this compound, these techniques are used to identify the characteristic vibrations of the nitro (-NO₂), isothiocyanate (-NCS), methyl (-CH₃), and substituted aromatic ring moieties.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2050-2150 (very strong) | IR, Raman |
| Nitro (-NO₂) | Asymmetric stretch | 1550-1475 (strong) | IR, Raman |
| Nitro (-NO₂) | Symmetric stretch | 1360-1290 (strong) | IR, Raman |
| Aromatic Ring | C=C stretch | 1600-1450 (medium-weak) | IR, Raman |
| Aromatic C-H | C-H stretch | 3100-3000 (medium-weak) | IR, Raman |
| Aromatic C-H | C-H out-of-plane bend | 900-675 (strong) | IR |
| Methyl (-CH₃) | C-H stretch | 3000-2850 (medium) | IR, Raman |
Data compiled from sources. vscht.czlibretexts.orgorgchemboulder.com
The most prominent and diagnostic peak in the IR spectrum is the intense, sharp absorption band for the asymmetric stretch of the isothiocyanate group. The two strong absorptions for the nitro group are also key identifiers. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. aip.orgnih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides valuable information about the molecule's structure and stability.
For this compound (Molecular Weight: 194.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 194. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of nitro-group-related species.
Key expected fragmentation pathways include:
Loss of NO₂: A primary fragmentation pathway for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da). This would result in a fragment ion at m/z 148. [M]⁺• → [M - NO₂]⁺ + •NO₂ (m/z 194 → m/z 148)
Loss of NO: Another common pathway involves rearrangement and loss of a nitric oxide radical (•NO, 30 Da). This would produce a fragment ion at m/z 164. [M]⁺• → [M - NO]⁺• + •NO (m/z 194 → m/z 164)
Loss of O from the Nitro Group: The molecular ion can also lose an oxygen atom (16 Da) to form an ion at m/z 178. [M]⁺• → [M - O]⁺• + O (m/z 194 → m/z 178)
Fragmentation of the Isothiocyanate Group: Cleavage can occur to lose the sulfur atom (32 Da) or the entire NCS group. A fragment corresponding to the nitrotoluene cation could also be observed at m/z 136 after the loss of the CS radical.
The relative abundance of these fragment ions helps to confirm the proposed structure and provides insight into the stability of different parts of the molecule under ionization conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for investigating the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophoric nature of this compound is primarily dictated by the nitroaromatic system, which features a benzene ring substituted with a nitro group (—NO₂) and an isothiocyanate group (—NCS), as well as a methyl group (—CH₃).
The electronic spectrum of aromatic compounds is generally characterized by absorptions arising from π → π* transitions. In nitrobenzene (B124822) and its derivatives, these transitions are well-documented. brainly.comnih.gov The benzene ring itself exhibits characteristic absorptions, often referred to as primary and secondary bands. up.ac.za The presence of the strongly electron-withdrawing nitro group in conjugation with the benzene ring significantly influences the energy of these transitions, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. up.ac.za This is due to the extension of the conjugated π-electron system. docbrown.info
For this compound, the UV-Vis spectrum is expected to display multiple absorption bands. The primary π → π* transitions, characteristic of the benzene ring, are anticipated at shorter wavelengths. The conjugation of the nitro and isothiocyanate groups with the aromatic ring is expected to give rise to a strong absorption band at a longer wavelength, often referred to as a charge-transfer band. The methyl group, being an auxochrome, may induce a small bathochromic shift.
While the precise experimental spectrum for this specific compound is not publicly available, a hypothetical UV-Vis absorption data table can be constructed based on the known spectral characteristics of structurally related molecules like nitrobenzene and other substituted nitroaromatics. nih.goviu.edu
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition (Tentative Assignment) |
| ~205-220 | High | π → π* (Primary aromatic band) |
| ~250-270 | Moderate to High | π → π* (Secondary aromatic band, charge transfer) |
| ~320-350 | Low | n → π* (From the nitro group) |
Note: The exact λmax and ε values are predictive and can be influenced by the solvent and the electronic interactions between the substituents.
Integrated Spectroscopic Data Interpretation Protocols
The unambiguous structural confirmation of this compound necessitates an integrated approach, where data from various spectroscopic methods are collectively analyzed. This protocol ensures that complementary pieces of structural information are pieced together to build a complete molecular picture.
The general workflow for the integrated spectroscopic data interpretation would be as follows:
Mass Spectrometry (MS): The initial step is often to determine the molecular weight and elemental composition. High-resolution mass spectrometry would provide the exact mass of the molecular ion peak, which can be used to confirm the molecular formula (C₈H₆N₂O₂S). Analysis of the fragmentation pattern would offer clues about the structural components, such as the loss of the nitro group or the isothiocyanate moiety.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational frequencies to look for in the IR spectrum of this compound would include:
Strong asymmetric and symmetric stretching vibrations for the nitro group (—NO₂) typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
A strong, broad, and characteristic asymmetric stretching vibration for the isothiocyanate group (—N=C=S) around 2000-2100 cm⁻¹.
Aromatic C—H stretching vibrations above 3000 cm⁻¹.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub
C—H bending vibrations for the substituted benzene ring in the 690-900 cm⁻¹ range, which can provide information about the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their chemical environments. For this compound, one would expect to see signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The integration of these signals would be consistent with a 1:1:1 ratio. The coupling patterns (splitting) of these aromatic protons would be crucial in determining their relative positions (ortho, meta, para) and thus confirming the 1,2,4-substitution pattern. A singlet signal in the aliphatic region (around 2.5 ppm) would correspond to the three protons of the methyl group.
¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. One would expect to see signals for the six aromatic carbons, the methyl carbon, and the carbon of the isothiocyanate group. The chemical shifts of the aromatic carbons would be influenced by the attached substituents.
UV-Vis Spectroscopy: As detailed in the previous section, UV-Vis spectroscopy confirms the presence of the conjugated nitroaromatic system and provides information about the electronic transitions within the molecule. The observed absorption maxima would be compared with those of known related compounds to ensure consistency.
By systematically acquiring and interpreting the data from these complementary techniques, a definitive structural assignment for this compound can be achieved.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a wide range of properties for 4-Isothiocyanato-1-methyl-2-nitrobenzene, from its three-dimensional shape to its interaction with light.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the molecule's geometry is adjusted to find the lowest energy arrangement of its atoms. niscpr.res.in This process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar nitrobenzene (B124822) compounds have established precise parameters for the benzene (B151609) ring and the nitro group, which are expected to be comparable in this molecule. researchgate.net
Table 1: Key Structural Parameters Investigated via Geometry Optimization
| Parameter | Description |
|---|---|
| Bond Lengths | The distances between bonded atoms (e.g., C-N, N=O, C=S, C-C). |
| Bond Angles | The angles formed by three connected atoms (e.g., O-N-O, C-N=C). |
| Dihedral Angles | The rotational angles between planes defined by four atoms, crucial for describing the orientation of the substituent groups relative to the benzene ring. |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. scispace.com
For this compound, an MESP analysis would reveal:
Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. Such regions are expected to be concentrated around the electronegative oxygen atoms of the nitro group and the sulfur atom of the isothiocyanato group.
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl group and the aromatic ring. scispace.com
This analysis provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and the gap between them are fundamental indicators of a molecule's chemical reactivity, stability, and electronic properties. researchgate.net
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. scispace.com
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. scispace.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.comwuxibiology.com
DFT calculations can precisely determine the energies of these orbitals. From these energies, several key chemical descriptors can be calculated to quantify reactivity. researchgate.net
Table 2: Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electron-accepting capability. |
Theoretical vibrational spectroscopy is a powerful method for interpreting and assigning experimental FT-IR and FT-Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net For this compound, this would involve identifying the characteristic vibrations associated with its functional groups.
Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are typically scaled using empirical scale factors to achieve better agreement with experimental data. researchgate.net
Table 3: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) Group | Asymmetric Stretching | 1500 - 1570 researchgate.net |
| Symmetric Stretching | 1300 - 1370 researchgate.netscirp.org | |
| Scissoring (Bending) | ~850 researchgate.net | |
| Isothiocyanate (-NCS) Group | Asymmetric Stretching | 2000 - 2100 |
| Methyl (-CH₃) Group | Asymmetric/Symmetric Stretching | 2900 - 3000 |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| C-C Stretching | 1400 - 1600 |
| C-N Bond | C-NO₂ Stretching | ~1100 researchgate.net |
Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. jhuapl.edu Molecules that possess both electron-donating and electron-withdrawing groups can exhibit significant NLO responses due to intramolecular charge transfer. researchgate.net
The compound this compound features electron-withdrawing nitro and isothiocyanato groups alongside a weakly electron-donating methyl group. This "push-pull" electronic structure suggests it may have NLO properties. DFT calculations can quantify this potential by computing key NLO parameters.
| First-Order Hyperpolarizability | β | The primary measure of second-order NLO activity. A large β value is desirable for NLO materials. researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or another specific property, like toxicity. researchgate.net
For a series of related compounds, QSAR models are built using calculated molecular descriptors as independent variables to predict an observed activity. DFT-derived descriptors—such as HOMO-LUMO energies, dipole moment, electrophilicity, and molecular surface area—are frequently employed in these models. niscpr.res.in A QSAR study involving this compound could be used to predict its potential toxicity or biological efficacy by comparing its structural and electronic properties to those of other nitroaromatic compounds with known activities. niscpr.res.inresearchgate.net For example, a multilinear regression model could be developed to link descriptors to the toxicity of various nitrobenzenes against an organism like Tetrahymena pyriformis. niscpr.res.in
Development of Molecular Descriptors
The investigation of a chemical compound's biological activity and toxicological profile through Quantitative Structure-Activity Relationship (QSAR) models begins with the calculation of molecular descriptors. mdpi.com These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a range of descriptors would be calculated to capture its electronic, steric, and hydrophobic characteristics.
Types of Molecular Descriptors:
1D Descriptors: These are the most straightforward and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, which describe molecular branching and connectivity, and constitutional descriptors.
3D Descriptors: These require a 3D conformation of the molecule and describe its shape and volume.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For nitroaromatic compounds, descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are crucial for predicting their reactivity and toxicity. mdpi.com The nitro group's electron-withdrawing nature significantly influences these electronic properties. frontiersin.org
The following table provides an illustrative set of molecular descriptors that would be calculated for this compound in a typical QSAR study.
Model Construction and Validation for Biological Endpoints
Once a set of molecular descriptors has been developed, a QSAR model can be constructed to predict a specific biological endpoint, such as toxicity or antimicrobial activity. wur.nl The goal is to find a statistically significant relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov
Model Construction:
Various statistical methods can be used to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). mdpi.comosti.gov For a dataset of nitroaromatic compounds, a model might be developed to predict their in vivo toxicity (e.g., LD50). mdpi.com The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a robust model.
Model Validation:
A QSAR model must be rigorously validated to ensure its predictive power. wur.nl Standard validation techniques include:
Internal Validation: This is often performed using cross-validation, where the dataset is repeatedly split into training and test sets.
External Validation: The model's predictive ability is tested on a set of compounds that were not used in its development.
Y-scrambling: The biological activity data is randomly shuffled to ensure that the model's performance is not due to chance correlations. mdpi.com
The statistical quality of a QSAR model is assessed using several parameters, as illustrated in the hypothetical table below for a model predicting the toxicity of nitroaromatic compounds.
Table 2: Illustrative Statistical Parameters for a QSAR Model
| Parameter | Description | Illustrative Value |
|---|---|---|
| R² | Coefficient of determination for the training set. | 0.88 |
| Q² | Cross-validated coefficient of determination. | 0.80 |
| R²_pred | Coefficient of determination for the external test set. | 0.92 |
| RMSE | Root Mean Square Error. | 0.25 |
Molecular Docking Simulations of Derived Compounds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a ligand (e.g., a derivative of this compound) might interact with a biological target, such as a protein or enzyme. nih.gov Isothiocyanates, for instance, have been studied for their anticancer properties, and docking simulations can help elucidate their mechanism of action. nih.govresearchgate.net
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, which is typically expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. The interactions can be further analyzed to identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other types of bonding.
For derivatives of this compound, molecular docking could be used to screen for potential biological targets or to optimize the structure of the compound to enhance its binding to a known target. The following table provides a hypothetical example of docking results for a series of derived compounds against an anticancer target protein.
Table 3: Illustrative Molecular Docking Results for Derived Compounds
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative 1 | Protein Kinase | -8.5 | LYS76, GLU91, LEU132 |
| Derivative 2 | Protein Kinase | -9.2 | LYS76, MET79, LEU132 |
Research Applications of 4 Isothiocyanato 1 Methyl 2 Nitrobenzene in Interdisciplinary Fields
The chemical compound 4-Isothiocyanato-1-methyl-2-nitrobenzene is a specialized aromatic isothiocyanate that holds significant interest in various scientific disciplines due to its reactive nature and molecular structure. The presence of three distinct functional groups—the isothiocyanate, the methyl, and the nitro group—on a benzene (B151609) ring makes it a versatile molecule for research and development, particularly in organic synthesis and medicinal chemistry.
Future Research Directions and Emerging Methodologies
Innovations in Green and Sustainable Synthetic Pathways for Isothiocyanates
Traditional synthesis routes for isothiocyanates often rely on hazardous reagents such as thiophosgene (B130339) or carbon disulfide in large quantities. nih.gov The future of synthesizing 4-Isothiocyanato-1-methyl-2-nitrobenzene and its analogs lies in green chemistry, which emphasizes waste reduction, energy efficiency, and the use of less toxic materials.
Key innovations focus on several areas:
Water-Based Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Researchers have developed efficient methods for synthesizing isothiocyanates from primary amines and carbon disulfide in water, mediated by reagents like sodium persulfate (Na₂S₂O₈). These methods show good chemoselectivity and tolerate a wide range of functional groups, including the nitro group present in the target compound. cato-chem.com
Elemental Sulfur as a Reagent: Replacing toxic thiocarbonyl sources with elemental sulfur represents a significant advancement. nih.gov New catalytic systems are enabling the sulfurization of isocyanides using elemental sulfur, often under mild conditions and with the aid of greener solvents like Cyrene™ or γ-butyrolactone (GBL). nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. acs.org Green approaches using microwave exposure in the presence of water have been developed for the preparation of isothiocyanates from isocyanides using reagents like Lawesson's reagent. chemsynthesis.com This technique offers a path to more energy-efficient synthesis. chemsynthesis.com
| Green Synthetic Method | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Na₂S₂O₈-mediated synthesis | Primary amine, CS₂, Na₂S₂O₈, Water | Uses water as a solvent, good chemoselectivity, tolerates diverse functional groups. | cato-chem.com |
| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, DBU (catalyst), Cyrene™ (solvent) | Avoids toxic CS₂ and thiophosgene, uses a benign solvent, achieves low E-factors. | nih.gov |
| Microwave-Assisted Synthesis | Isocyanide, Lawesson's reagent, Water, Microwave irradiation | Rapid reaction times, high efficiency, sustainable (uses water). | chemsynthesis.com |
| DMT/NMM/TsO⁻ Desulfurization | Primary amine, CS₂, DMT/NMM/TsO⁻, Microwave irradiation | High yields, applicable to a wide range of amines including amino acid esters. | acs.org |
Chemoinformatics and High-Throughput Screening for Novel Derivative Discovery
The discovery of novel derivatives of this compound with enhanced or specific biological activities can be greatly accelerated by computational methods.
Chemoinformatics: This field uses computational techniques to analyze vast chemical databases. A chemoinformatic analysis of 154 isothiocyanates found in public databases classified them into seven structural categories and calculated pharmaceutically relevant properties. nih.gov Such studies can predict which derivatives of this compound might have better oral absorption or the ability to permeate the blood-brain barrier. nih.gov By analyzing existing data, researchers can design virtual libraries of novel compounds with a higher probability of success, reducing the time and cost associated with synthesizing and testing unpromising candidates. researchgate.net
Virtual and High-Throughput Screening (HTS): Virtual screening uses docking simulations to predict how well potential derivatives will bind to a specific biological target. nuvisan.com This in silico approach allows for the rapid evaluation of thousands of compounds. Hits from virtual screening can then be prioritized for synthesis and subjected to HTS. HTS platforms use robotics and automated data processing to test large libraries of compounds in biological assays, screening up to 100,000 compounds per week. nuvisan.comeurofinsdiscovery.com For instance, a library of natural products was screened to identify inhibitors of the TRPA1 ion channel, a target for pain management. acs.org A similar approach could be used to screen derivatives of this compound against targets relevant to inflammation or cancer.
| Methodology | Description | Application to Derivative Discovery | Reference |
|---|---|---|---|
| Chemoinformatics Analysis | Systematic analysis of chemical and biological databases to classify compounds and predict properties. | Identifies promising structural motifs and predicts drug-like properties for new derivatives. | nih.gov |
| Virtual Screening | Computational technique (e.g., molecular docking) to predict the binding of compounds to a biological target. | Rapidly filters large virtual libraries to identify high-potential candidates for synthesis. | nuvisan.com |
| High-Throughput Screening (HTS) | Automated testing of large numbers of chemical compounds in a biological assay. | Experimentally validates hits from virtual screening and identifies active compounds from large libraries. | eurofinsdiscovery.com |
Advancements in Hyphenated Spectroscopic and Analytical Techniques
The accurate analysis of isothiocyanates like this compound is critical for research and quality control. Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for this purpose. eurofinsdiscovery.com
Future research will benefit from advancements in these techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing non-volatile compounds. However, the analysis of isothiocyanates can be challenging. To enhance ionization and improve detection, derivatization with thiol-containing molecules like N-acetyl-l-cysteine (NAC) is often employed. nih.gov Recent developments have focused on creating methods that can simultaneously analyze isothiocyanates and their precursor glucosinolates in a single run. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While suitable for volatile compounds, GC-MS poses a challenge for many isothiocyanates due to their thermal instability, which can lead to transformation in the GC injection port. nih.govrsc.org Future methodologies may involve less harsh injection techniques or further optimized derivatization strategies to prevent thermal degradation.
| Hyphenated Technique | Principle | Advancements and Considerations for Isothiocyanates | Reference |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography, followed by identification based on mass-to-charge ratio. | Requires derivatization (e.g., with NAC) for enhanced ionization. Methods are being developed for simultaneous analysis of ITCs and precursors. | nih.govnih.gov |
| GC-MS | Separates volatile compounds by gas chromatography, followed by mass spectrometry for identification. | Risk of thermal degradation for some isothiocyanates. Best suited for volatile and thermally stable derivatives. | researchgate.net |
| LC-NMR | Combines LC separation with Nuclear Magnetic Resonance spectroscopy for direct structural elucidation. | Offers detailed structural information without the need for standards, useful for identifying novel or unexpected derivatives. | nuvisan.com |
Structure-Based Design Principles for Targeted Compound Development
Structure-Based Drug Design (SBDD) uses the three-dimensional structure of a biological target to design compounds that can bind to it with high affinity and selectivity. nih.gov This approach is central to developing derivatives of this compound for specific therapeutic applications.
The process involves:
Target Identification and Characterization: Determining the 3D structure of a protein target (e.g., an enzyme or receptor) using techniques like X-ray crystallography.
Computational Docking: Using computer algorithms to predict how a ligand, such as an isothiocyanate derivative, fits into the binding site of the target protein. nih.gov
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction and identifying key amino acid residues involved in binding. rsc.orgnih.gov For example, MD simulations have been used to identify crucial amino acids like Tyr385, Trp387, and Ser530 in the interaction between isothiocyanate derivatives and the COX-2 enzyme. rsc.orgnih.gov
Iterative Optimization: Based on the computational findings, new derivatives are designed to improve interactions with the target, for example, by adding functional groups that can form additional hydrogen bonds. nih.gov These new compounds are then synthesized and tested, and the cycle repeats.
This rational design process can lead to the development of highly potent and selective compounds, as demonstrated in the design of isothiocyanate hybrids as inhibitors for targets like the androgen receptor or cyclooxygenase enzymes. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize chemical research by accelerating discovery and optimizing processes.
Predictive Modeling: AI models can predict the properties of a molecule, such as its reactivity, solubility, or biological activity, based on its structure. This allows researchers to prioritize the synthesis of compounds like derivatives of this compound that are most likely to have the desired characteristics.
Computer-Assisted Synthesis Planning (CASP): AI tools can analyze vast databases of chemical reactions to propose efficient synthetic routes for complex molecules. This can significantly reduce the time spent on designing and optimizing synthetic pathways.
De Novo Drug Design: Generative AI models can design entirely new molecules tailored to bind to a specific biological target. By learning from existing chemical data, these models can propose novel isothiocyanate structures that have never been synthesized but possess a high probability of being active.
Data Analysis: In HTS and other data-intensive experiments, ML algorithms can identify complex patterns and relationships in the data that may not be apparent to human researchers, leading to new scientific insights. nuvisan.com
The integration of these AI and ML tools will create a more efficient and innovative research environment, enabling scientists to tackle complex challenges in the development of new chemical entities based on the this compound scaffold.
Conclusion
Synopsis of Key Research Contributions of 4-Isothiocyanato-1-methyl-2-nitrobenzene
The primary research contributions of this compound lie in its utility as a chemical intermediate in the fields of medicinal chemistry and drug discovery. Its isothiocyanate functional group is highly electrophilic, making it susceptible to attack by nucleophiles such as primary and secondary amines. This reactivity is the cornerstone of its application in forming thiourea (B124793) linkages, a common structural motif in biologically active molecules.
A Key Building Block in Neurodegenerative Disease Research
A significant application of this compound has been demonstrated in the synthesis of 1,4-bis(3-aminoalkyl)piperazine derivatives. google.com These compounds have been investigated for their potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. google.com In this synthetic pathway, this compound is reacted with a piperazine-containing amine to introduce the 4-methyl-2-nitrophenylthiourea moiety into the final molecule. This specific substitution is part of a broader effort to develop new chemical entities that can modulate biological pathways implicated in neurodegeneration.
Application in the Development of Pain-Relief Medicaments
Further highlighting its versatility, this compound has been identified as a potential reactant in the creation of substituted spiro compounds for the production of pain-relief medicaments. google.com The patent literature suggests its use as one of many possible isothiocyanates for the synthesis of these complex molecules, underscoring its recognition as a viable building block for creating diverse chemical libraries for screening and drug development. google.com The underlying principle of its use in this context is again the reliable formation of a thiourea bond, allowing for the systematic modification of a core scaffold to explore structure-activity relationships.
Outlook on the Compound's Enduring Significance in Academic Research
The enduring significance of this compound in academic research is intrinsically linked to the continued importance of the isothiocyanate functional group in synthetic and medicinal chemistry. As a commercially available and reactive building block, it offers a straightforward method for introducing a specific substituted aromatic group into a target molecule.
The future utility of this compound is expected to be in the following areas:
Scaffold Decoration in Medicinal Chemistry: Its availability allows for its use in the derivatization of various molecular scaffolds to create libraries of novel compounds for biological screening. The nitro group on the phenyl ring can also be a handle for further chemical transformations, adding another layer of complexity and potential for diversification.
Probe Development: The reactivity of the isothiocyanate group makes it suitable for use in the development of chemical probes to study biological systems. By attaching it to a molecule with a known biological target, researchers can create tools to investigate protein-protein interactions or enzyme activity.
Materials Science: While less explored, isothiocyanates can be used in the synthesis of polymers and other materials. The specific electronic properties conferred by the nitro and methyl groups on the benzene (B151609) ring could be exploited in the development of new functional materials.
Q & A
Q. What statistical approaches are recommended for interpreting conflicting biological assay results?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to identify significant differences between treatment groups. Use principal component analysis (PCA) to reduce dimensionality in datasets with multiple variables (e.g., IC, log P). Report effect sizes and confidence intervals to contextualize contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
